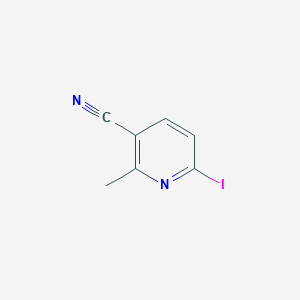

6-Iodo-2-methylnicotinonitrile

Description

This compound belongs to the nicotinonitrile family, which is of significant interest in medicinal chemistry due to its utility as a building block for heterocyclic compounds.

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

6-iodo-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3 |

InChI Key |

GLRKVYKWALVPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the iodination of 2-methylnicotinonitrile. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple 2-methylnicotinonitrile with an appropriate iodinated precursor .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-methylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Oxidizing Agents: Used in the iodination process to introduce the iodine atom.

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

6-Iodo-2-methylnicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the nitrile group can influence its reactivity and binding properties. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Amino Groups: The iodine in this compound offers distinct reactivity compared to the amino group in 2-Amino-6-methylnicotinonitrile. Iodine facilitates metal-catalyzed cross-coupling reactions, whereas the amino group enables nucleophilic substitutions or hydrogen bonding in drug design .

Stability and Reactivity

- This compound: Likely stable under recommended storage conditions (inferred from analog data). Halogenated pyridines are generally susceptible to light-induced degradation.

- 2-Amino-6-methylnicotinonitrile: Stable under standard conditions but generates hazardous gases (e.g., NOx, HBr) upon combustion .

- Methyl 6-chloro-5-ethyl-2-iodonicotinate : Combines halogen and ester functionalities, which may increase reactivity in hydrolysis or substitution reactions .

Toxicity and Handling

Safety Notes:

- This compound: Requires precautions analogous to halogenated pyridines, including respiratory protection (e.g., NIOSH-approved respirators) and gloves .

Biological Activity

6-Iodo-2-methylnicotinonitrile is an organic compound with the molecular formula C₇H₆IN and a molecular weight of 202.03 g/mol. It features a pyridine ring substituted with an iodine atom at the 6-position and a cyano group, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including enzyme interactions and modulation of metabolic pathways.

The structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Iodine Substitution : Enhances reactivity through halogen bonding.

- Cyano Group : May influence biological activity by participating in nucleophilic reactions.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Nicotinonitrile | Lacks iodine and methyl groups | Basic structure without halogen substitution |

| 4-Bromo-6-methylnicotinonitrile | Bromine instead of iodine | Similar reactivity but different halogen properties |

| 5-Iodo-2-methylnicotinonitrile | Iodine at a different position | Different reactivity profile due to position of iodine |

| 6-Methylnicotinonitrile | No halogen substituent | Less reactive compared to iodinated variants |

| 2-Chloro-5-iodo-3-methylpyridine | Chlorine instead of iodine | Different halogen affecting reactivity |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes, particularly those involved in metabolic processes. Research indicates that it may influence the activity of enzymes such as alcohol dehydrogenases, which are crucial for metabolizing alcohols and other substrates. The exact mechanisms remain under investigation, but several hypotheses suggest that the compound may modulate enzyme activity through:

- Binding Interactions : The iodine atom may facilitate stronger interactions with target enzymes or receptors.

- Alteration of Metabolic Pathways : By influencing key metabolic enzymes, it could affect broader biochemical pathways.

Enzyme Interaction Studies

Research has shown that this compound can modulate enzyme activities in vitro. For instance, studies have indicated potential inhibition or activation effects on alcohol dehydrogenase, which could lead to altered alcohol metabolism. Further investigations are needed to quantify these effects and understand the underlying mechanisms.

Case Studies

- Alcohol Metabolism : A study explored the impact of this compound on alcohol dehydrogenase activity in liver microsomes. Results indicated a significant alteration in enzyme kinetics, suggesting that the compound could serve as a tool for studying alcohol metabolism pathways.

- Antimicrobial Activity : Preliminary tests have suggested that compounds structurally related to this compound exhibit antimicrobial properties. While specific data for this compound is limited, its structural characteristics warrant further exploration in this area.

Synthesis Methods

The synthesis of this compound typically involves:

- Iodination of 2-Methylnicotinonitrile : This can be achieved through:

- Treatment with iodine and an oxidizing agent under controlled conditions.

- The Sandmeyer reaction, where the compound is treated with iodine in the presence of a copper(I) catalyst under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.